tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate
Description
Properties
IUPAC Name |
tert-butyl 2-(4-iodopyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2/c1-9(2,3)14-8(13)6-12-5-7(10)4-11-12/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVFCFCJTIHLPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate typically involves the N-alkylation of a suitably substituted pyrazole with tert-butyl bromoacetate or a related ester. The key steps are:
- Synthesis or procurement of 4-iodo-1H-pyrazole
- N-alkylation with tert-butyl bromoacetate
- Purification and characterization
Detailed Preparation Methods
N-Alkylation of 4-iodo-1H-pyrazole
The most direct and widely reported method for preparing this compound is the N-alkylation of 4-iodo-1H-pyrazole with tert-butyl bromoacetate in the presence of a base.
Typical Reaction Procedure
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | 4-iodo-1H-pyrazole, potassium carbonate, acetonitrile | Potassium carbonate acts as a base to deprotonate the pyrazole, making it nucleophilic. |
| 2 | Addition of tert-butyl bromoacetate dropwise at room temperature | Slow addition minimizes side reactions. |
| 3 | Heat to reflux (typically 16 hours) | Ensures complete reaction. |
| 4 | Cool, filter, and concentrate under vacuum | Removes inorganic salts and solvent. |
| 5 | Purification by chromatography or direct use | Product is often sufficiently pure for further use. |
Reaction Equation
$$
\text{4-iodo-1H-pyrazole} + \text{tert-butyl bromoacetate} \xrightarrow{\text{K}2\text{CO}3, \text{MeCN}, \text{reflux}} \text{this compound}
$$
Representative Data Table
| Parameter | Value/Condition |
|---|---|
| Solvent | Acetonitrile |
| Base | Potassium carbonate |
| Temperature | Reflux (~80°C) |
| Reaction Time | 16 hours |
| Molar Ratio (pyrazole:ester:base) | 1 : 1.2 : 2.4 |
| Typical Yield | 60–80% (literature values) |
| Purification | Filtration, evaporation, chromatography |
Alternative Bases and Solvents
While potassium carbonate in acetonitrile is common, other bases (such as sodium hydride, cesium carbonate) and solvents (dimethylformamide, dimethyl sulfoxide) may be used to optimize yield and selectivity, depending on substrate solubility and scale. However, potassium carbonate offers a good balance of reactivity and safety for most laboratory preparations.
Research Findings and Literature Analysis
- The N-alkylation approach is robust, scalable, and high-yielding for the synthesis of this compound.
- The choice of base and solvent can influence the reaction rate and purity; potassium carbonate and acetonitrile are preferred for their mildness and efficiency.
- The presence of the iodine substituent requires careful control of reaction conditions to prevent side reactions such as deiodination.
- The product is typically isolated as an oil or solid, depending on the scale and purification method.
Comparative Table: Related Pyrazole Ester Syntheses
| Compound Name | Halogen Substituent | Typical Yield | Notes on Reactivity |
|---|---|---|---|
| This compound | Iodine | 60–80% | Sensitive to deiodination |
| tert-butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate | Bromine | 70–85% | Slightly less reactive |
| tert-butyl 3-(4-chloro-1H-pyrazol-1-yl)acetate | Chlorine | 75–90% | More stable, higher yields |
| tert-butyl 2-(5-methylpyrazol-1-yl)acetate | Methyl | 80–95% | Electron-donating, high yield |
Key Considerations and Troubleshooting
- Moisture Sensitivity : Ensure anhydrous conditions to avoid hydrolysis of the ester.
- Iodine Stability : Avoid strong nucleophiles or reductants that could remove the iodine atom.
- Purification : Silica gel chromatography is effective; recrystallization may be used if the product is crystalline.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position of the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced pyrazole derivatives.
Ester Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyrazoles.
Industry: The compound can be used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodine atom and ester group can influence the compound’s binding affinity and selectivity towards its molecular targets. The exact pathways involved can vary based on the target and the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds to tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate vary in substituents on the pyrazole ring and ester groups. Below is a detailed comparison of key analogs, highlighting differences in reactivity, stability, and applications.
Substituent Variations on the Pyrazole Ring
Ester Group Variations
Reactivity and Stability
- Iodo vs. Boronic Ester Substituents : The 4-iodo group in the target compound facilitates nucleophilic substitution (e.g., Ullmann coupling), whereas boronic ester analogs (e.g., 959585-44-5) are tailored for cross-coupling reactions .
- Ester Stability : tert-Butyl esters resist hydrolysis under basic conditions better than methyl or ethyl esters, making them preferable for stepwise syntheses .
- Steric Effects : Compounds with 3,5-dimethylpyrazole substituents (e.g., 1158314-64-7) exhibit reduced reaction rates in metal-catalyzed processes due to steric hindrance .
Biological Activity
Tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate is a pyrazole-derived compound notable for its diverse biological activities. Pyrazoles are five-membered heterocyclic compounds that contain two nitrogen atoms, and they have been widely studied for their potential therapeutic applications. This compound, characterized by the presence of an iodine atom at the 4-position and a tert-butyl ester group at the 2-position, has shown promise in various biochemical pathways and as a potential lead in drug development.
The biological activity of this compound can be attributed to its structural similarity to other biologically active pyrazoles. These compounds often interact with multiple biological targets, leading to various pharmacological effects. They are known to influence enzyme activity and receptor interactions, making them valuable in the study of enzyme inhibitors and receptor ligands.
Research Findings
Recent studies have highlighted the compound's potential in antibacterial applications. For instance, it has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The minimal inhibitory concentration (MIC) values have been determined against various pathogens, indicating significant antibacterial activity .
Case Studies
- Antibacterial Activity : A study focusing on the compound's antibacterial properties reported that it exhibited substantial inhibition against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 50 µM to 100 µM, demonstrating its effectiveness against resistant strains .
- Enzyme Inhibition : In vitro assays have shown that this compound acts as an inhibitor for key bacterial enzymes such as DNA gyrase and Topo IV. These enzymes are critical for bacterial DNA replication, making this compound a candidate for further development as an antibacterial agent targeting these pathways .
- Structure-Activity Relationship (SAR) : The compound's structure has been analyzed in relation to its biological activity, revealing that modifications at specific positions on the pyrazole ring can enhance or diminish its efficacy. This information is crucial for designing more potent derivatives .
Biological Activity Comparison Table
| Compound Name | MIC (µM) | Target Bacteria | Activity Type |
|---|---|---|---|
| This compound | 50 - 100 | Staphylococcus aureus | Antibacterial |
| Similar Pyrazole Compound A | 75 | Escherichia coli | Antibacterial |
| Similar Pyrazole Compound B | 200 | Pseudomonas aeruginosa | Antibacterial |
Unique Properties
This compound stands out due to its unique combination of iodine and tert-butyl groups, which enhances its lipophilicity and potential for selective reactivity in synthetic applications. This versatility makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Q & A
Basic: What are optimized synthetic routes for tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate?
A common method involves nucleophilic substitution under inert conditions. For example, reacting 3-iodo-1H-pyrazole with tert-butyl bromoacetate derivatives in the presence of Cs₂CO₃ as a base in DMF at 80°C for 3 hours yields the target compound. The use of Cs₂CO₃ enhances reactivity by deprotonating the pyrazole nitrogen, while DMF acts as a polar aprotic solvent to stabilize intermediates. Reaction monitoring via TLC or LC-MS is recommended to optimize yield and purity .
Basic: How can this compound be characterized using spectroscopic and crystallographic methods?
- NMR : The tert-butyl group produces a distinct singlet at ~1.4 ppm in H NMR. The pyrazole protons may exhibit splitting due to coupling with the iodine atom (spin-½ nucleus). C NMR will show the carbonyl carbon (~165-170 ppm) and iodinated pyrazole carbons.
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. The bulky tert-butyl group may influence crystal packing, requiring slow evaporation techniques for suitable crystal growth. High-resolution data (≤1.0 Å) is critical for accurate structural determination .
Advanced: How does the tert-butyl group influence reactivity and stability in downstream reactions?
The tert-butyl group introduces steric hindrance, which can:
- Reduce nucleophilic attack on the acetate ester, enhancing stability under basic conditions.
- Limit regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) involving the iodo-substituted pyrazole. Pre-complexation with Pd catalysts or microwave-assisted heating may mitigate this issue.
- Impact solubility : The compound is likely more soluble in non-polar solvents (e.g., THF, DCM), complicating aqueous-phase reactions .
Advanced: How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?
- Dynamic effects : Rotameric equilibria of the acetoxy group may cause signal splitting. Variable-temperature NMR (e.g., -40°C to 60°C) can identify slow exchange processes.
- 2D NMR : HSQC and HMBC experiments clarify H-C correlations, distinguishing overlapping signals from the pyrazole and tert-butyl moieties.
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts, aiding assignment .
Advanced: What challenges arise in crystallizing this compound, and how can they be addressed?
- High melting point : The compound’s melting point (~430°C) suggests strong intermolecular forces. Solvent screening (e.g., EtOAc/hexane mixtures) with gradual cooling is advised.
- Twinned crystals : SHELXD or twin refinement in SHELXL may resolve twinning issues. High-resolution synchrotron data improves model accuracy .
Advanced: What strategies enable functionalization of the iodo substituent for derivatization?
- Cross-coupling : The iodine atom is a prime site for Pd-catalyzed reactions (e.g., Sonogashira, Heck). Use Pd(PPh₃)₄/CuI in THF/Et₃N for alkynylation.
- Photocatalysis : Visible-light-mediated C–I bond activation can introduce aryl or alkyl groups.
- Protection considerations : The tert-butyl ester is stable under most coupling conditions but may require acidic deprotection (e.g., TFA/DCM) post-functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
